molecular formula C20H19NO2S2 B2800012 (2E)-N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-[4-(methylsulfanyl)phenyl]prop-2-enamide CAS No. 2035005-22-0

(2E)-N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-[4-(methylsulfanyl)phenyl]prop-2-enamide

Cat. No.: B2800012
CAS No.: 2035005-22-0
M. Wt: 369.5
InChI Key: BDBNBBFJXOFUHO-DHZHZOJOSA-N
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Description

(2E)-N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-[4-(methylsulfanyl)phenyl]prop-2-enamide is a complex organic compound that features a benzo[b]thiophene moiety, a hydroxyethyl group, and a methylthio-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-[4-(methylsulfanyl)phenyl]prop-2-enamide typically involves multiple steps:

    Formation of the benzo[b]thiophene moiety: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the hydroxyethyl group: This step often involves the use of ethylene oxide or similar reagents under controlled conditions.

    Formation of the acrylamide linkage: This can be done through the reaction of an amine with an acrylate ester or acrylamide precursor.

    Addition of the methylthio group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the acrylamide linkage, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Biological Activity: The compound may exhibit biological activity, making it a candidate for drug development.

Medicine

    Pharmaceuticals: Potential use in the development of new therapeutic agents.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (2E)-N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-[4-(methylsulfanyl)phenyl]prop-2-enamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of these targets, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(4-methoxyphenyl)acrylamide: Similar structure but with a methoxy group instead of a methylthio group.

    (E)-N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(4-chlorophenyl)acrylamide: Similar structure but with a chloro group instead of a methylthio group.

Uniqueness

The presence of the methylthio group in (2E)-N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-[4-(methylsulfanyl)phenyl]prop-2-enamide may confer unique properties, such as increased lipophilicity or altered electronic characteristics, which can influence its reactivity and biological activity.

Biological Activity

(2E)-N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-[4-(methylsulfanyl)phenyl]prop-2-enamide is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a benzothiophene moiety, which is often associated with various biological effects, including anticancer and anti-inflammatory activities.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H20N2O2S\text{C}_{18}\text{H}_{20}\text{N}_{2}\text{O}_{2}\text{S}

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily through its interactions with various cellular pathways and molecular targets.

Anticancer Activity

One of the most significant areas of investigation for this compound is its anticancer properties . Studies have shown that related compounds with similar structures can inhibit the proliferation of cancer cells. For instance, derivatives of benzothiophene have demonstrated antiproliferative effects against breast cancer cell lines such as MDA-MB-231 and MCF-7, with IC50 values ranging from 0.33 to 7.10 μM depending on the specific structure and substitutions present in the molecule .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (μM)
Compound AMDA-MB-2310.50
Compound BMCF-70.82
Compound CHeLa1.28
Compound DA27800.63

Anti-inflammatory Activity

The compound has also been reported to exhibit anti-inflammatory properties by inhibiting specific enzymes involved in inflammatory pathways. This modulation can lead to reduced inflammation in various biological systems, making it a candidate for further research in treating inflammatory diseases .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound interacts with enzymes that play critical roles in cancer progression and inflammation.
  • Cell Signaling Modulation : It influences signaling pathways that are crucial for cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Regulation : Some studies suggest that related compounds may affect ROS levels, contributing to their protective effects against oxidative stress .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound and its derivatives:

  • Study on Breast Cancer Cells : A detailed study evaluated the antiproliferative effects of various benzothiophene derivatives on breast cancer cell lines, highlighting the promising activity of compounds similar to this compound .
  • Inflammatory Response in Animal Models : Research involving animal models demonstrated that compounds with similar structures significantly reduced markers of inflammation when administered after inducing inflammatory responses .

Properties

IUPAC Name

(E)-N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(4-methylsulfanylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2S2/c1-24-15-9-6-14(7-10-15)8-11-20(23)21-12-18(22)17-13-25-19-5-3-2-4-16(17)19/h2-11,13,18,22H,12H2,1H3,(H,21,23)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDBNBBFJXOFUHO-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=CC(=O)NCC(C2=CSC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C/C(=O)NCC(C2=CSC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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